Lufenuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

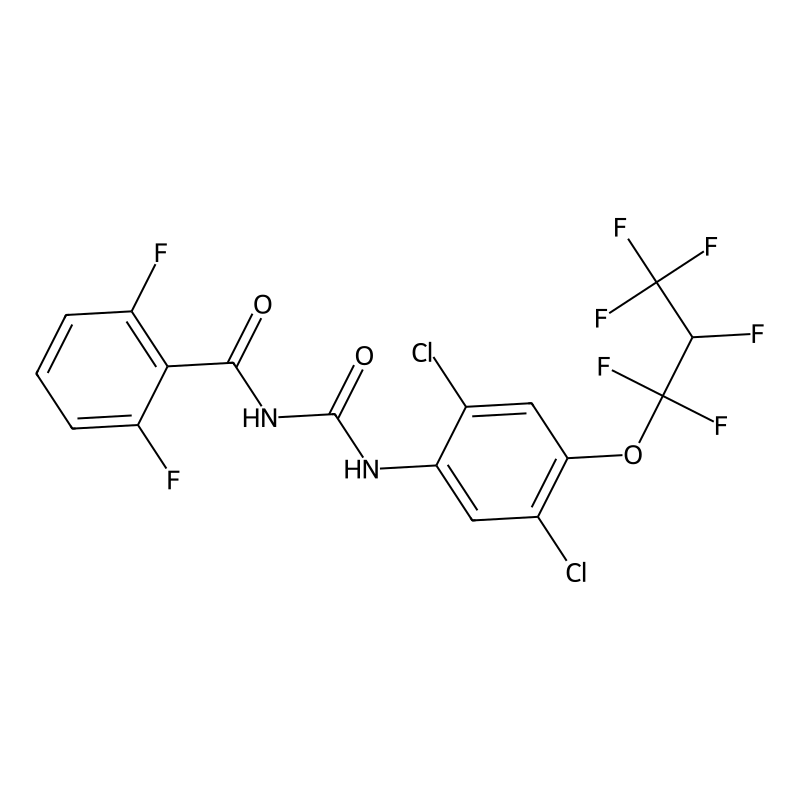

Lufenuron is an insect growth regulator belonging to the class of benzoylureas. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 511.15 g/mol . This compound appears as a white to pale yellow powder, with a melting point of 174.1 °C and limited solubility in water (46 µg/L at 25 °C) but higher solubility in organic solvents like methanol and dichloromethane . Lufenuron is predominantly used in veterinary medicine for flea control, inhibiting the development of flea larvae by disrupting chitin production, which is essential for their exoskeleton formation .

Lufenuron acts as an insect growth regulator (IGR) by inhibiting the synthesis of chitin, a crucial component of an insect's exoskeleton [, ]. When a female flea ingests blood from a lufenuron-treated animal, the compound interferes with the formation of chitin in developing flea eggs, preventing them from hatching []. Additionally, lufenuron may affect the molting process of flea larvae, further disrupting their development []. This mechanism effectively breaks the flea life cycle and controls flea populations.

- Addition Reaction: Reacting specific aromatic compounds to form intermediates.

- Nitration Reaction: Introducing nitro groups into the aromatic ring.

- Reduction Reaction: Reducing nitro compounds to amines.

- Esterification Reaction: Forming esters from carboxylic acids and alcohols.

- Building-up Reactions: Finalizing the synthesis by combining various intermediates into the lufenuron structure .

In biological systems, lufenuron is metabolized through limited pathways, primarily involving cleavage of the benzoyl ureido bridge, leading to metabolites such as 1-(2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl)urea and 2,6-difluorobenzoic acid .

Lufenuron exhibits significant biological activity as an insecticide by specifically targeting the chitin synthesis pathway in insects. It does not kill adult fleas directly but prevents larvae from developing into adults by inhibiting chitin production necessary for forming their exoskeletons . Additionally, lufenuron has antifungal properties due to its ability to disrupt chitin in fungal cell walls, making it effective against various fungal infections in plants .

Research has also indicated potential reproductive toxicity and genotoxic effects associated with lufenuron exposure in animal studies, highlighting its impact on cellular structures and functions .

The synthesis of lufenuron can be achieved through two main routes:

- Route One:

- Starts with 2,6-difluorobenzoyl isocyanate reacting with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

- Involves multiple steps including nitration and esterification to yield the final product.

- Route Two:

Studies on lufenuron's interactions reveal that it can induce oxidative stress and DNA damage in various organisms. For instance, exposure to lufenuron has been shown to disrupt cell cycle processes and lead to reproductive abnormalities in animal models . Its interactions with other chemicals or biological systems are crucial for understanding its safety profile and environmental impact.

Lufenuron shares structural similarities with several other compounds within the benzoylurea class. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fluphenacur | C17H8ClF8N2O3 | Used for similar pest control; different halogen substitutions. |

| Diflubenzuron | C14H10ClF6N2O3 | More effective against a broader range of insects; different functional groups. |

| Methoprene | C12H15O3 | An insect growth regulator that mimics juvenile hormones; different mechanism of action. |

Lufenuron's unique inhibition of chitin synthesis distinguishes it from these compounds, particularly in its specific application for flea control rather than broader insecticide roles .

Lufenuron technical active ingredient is manufactured under non-stereospecific conditions, producing a racemic mixture with an R:S ratio of 50:50 [1]. The industrial production involves sophisticated chemical synthesis pathways that utilize 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy) aniline as the primary raw material [2]. The manufacturing process demonstrates excellent mass balance control, with batch analyses consistently showing recovery rates between 99.2% and 100.2%, indicating highly efficient synthetic procedures [3].

The primary synthetic route follows a benzoylurea synthesis pathway, which involves the sequential construction of the characteristic urea linkage between the dichlorophenyl and difluorobenzoyl moieties [4] [5]. Industrial manufacturers have developed multiple synthetic approaches, with the main method utilizing the hexafluoropropoxy-substituted aniline intermediate as the starting point [2]. The production process requires stringent control of reaction conditions to maintain the racemic composition and achieve the specified purity levels exceeding 98% [6].

Manufacturing facilities implement advanced quality control systems with continuous monitoring of critical process parameters. The industrial scale production achieves a minimum lufenuron content of 980 g/kg in the technical grade material [6]. The process chemistry involves careful management of fluorinated intermediates and chlorinated aromatic compounds, requiring specialized equipment and environmental controls due to the presence of multiple halogen substituents [1].

Advanced Synthetic Routes

The synthesis of lufenuron involves sophisticated organic chemistry methodologies optimized for large-scale production. The primary synthetic pathway begins with the preparation of the dichlorophenyl intermediate through diazotization and subsequent hydrolysis reactions [7]. This approach utilizes 2,5-dichloroaniline as the starting material, which undergoes sequential transformations to introduce the hexafluoropropoxy side chain [7].

An alternative synthetic route involves the direct coupling of pre-formed intermediates using carbamate chemistry [4]. This methodology employs 2,6-difluorobenzoyl chloride as a key building block, which reacts with the appropriately substituted aniline derivative under controlled conditions [4]. The reaction proceeds through an acylation mechanism followed by urea formation, requiring precise temperature control and inert atmosphere conditions [8].

Advanced synthetic strategies also incorporate continuous flow chemistry for improved process efficiency and safety [9]. This approach utilizes micro-reactor technology to enhance heat and mass transfer, particularly beneficial for managing the highly exothermic reactions involved in fluorinated compound synthesis [9]. The continuous process offers advantages in terms of reaction selectivity, reduced formation of side products, and improved overall yield compared to traditional batch processes [9].

The Curtius rearrangement methodology represents another sophisticated approach for benzoylurea synthesis [8]. This route involves the transformation of N-acylbenzotriazoles using diphenylphosphoryl azide as the azide donor, providing an efficient pathway for urea formation under metal-free conditions [8]. The method demonstrates excellent yields and functional group tolerance, making it suitable for complex molecular architectures like lufenuron [8].

Process Optimization Techniques

Manufacturing optimization focuses on maximizing yield while maintaining product quality and minimizing environmental impact. Statistical process control methods are employed to monitor critical quality attributes throughout the synthesis [6]. Key optimization parameters include reaction temperature profiles, solvent selection, catalyst loading, and residence time distributions [9].

Solvent optimization plays a crucial role in lufenuron synthesis, particularly for the extraction and purification steps [10]. The compound demonstrates high solubility in acetone (460 g/L), moderate solubility in ethyl acetate (330 g/L), and limited solubility in non-polar solvents like hexane (0.10 g/L) [1]. These solubility characteristics are exploited in the purification process design to achieve optimal separation efficiency [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Appearance

Melting Point

Storage

UNII

1R754M4918

9CR45YMS74

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

130841-26-8

103055-07-8

Wikipedia

Triflic_acid

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

INSECTICIDE; -> JECFA Functional Classes

Veterinary substances, Acaricides, Insecticides

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Environmental transformation -> Pesticides (parent, predecessor)

Dates

2: Wang C, Henderson G, Gautam BK, Chen X. Lethal and sublethal effects of lufenuron on the Formosan subterranean termite (Isoptera: Rhinotermitidae). J Econ Entomol. 2014 Aug;107(4):1573-81. PubMed PMID: 25195450.

3: Dong B, Zhao Q, Hu J. Dissipation kinetics of emamectin benzoate and lufenuron residues in cabbage grown under field conditions. Environ Monit Assess. 2015 Dec;187(12):765. DOI: 10.1007/s10661-015-4989-1. Epub 2015 Nov 20. PubMed PMID: 26590145.

4: Wang C, Henderson G, Gautam BK. Lufenuron suppresses the resistance of Formosan subterranean termites (Isoptera: Rhinotermitidae) to entomopathogenic bacteria. J Econ Entomol. 2013 Aug;106(4):1812-8. PubMed PMID: 24020297.

5: Fonseca AP, Marques EJ, Torres JB, Silva LM, Siqueira HÁ. Lethal and sublethal effects of lufenuron on sugarcane borer Diatraea flavipennella and its parasitoid Cotesia flavipes. Ecotoxicology. 2015 Nov;24(9):1869-79. doi: 10.1007/s10646-015-1523-8. Epub 2015 Aug 7. PubMed PMID: 26250937.

6: do Nascimento AR, Fresia P, Cônsoli FL, Omoto C. Comparative transcriptome analysis of lufenuron-resistant and susceptible strains of Spodoptera frugiperda (Lepidoptera: Noctuidae). BMC Genomics. 2015 Nov 21;16:985. doi: 10.1186/s12864-015-2183-z. PubMed PMID: 26589731; PubMed Central PMCID: PMC4654862.

7: Khajepour S, Izadi H, Asari MJ. Evaluation of two formulated chitin synthesis inhibitors, hexaflumuron and lufenuron against the raisin moth, Ephestia figulilella. J Insect Sci. 2012;12:102. doi: 10.1673/031.012.10201. PubMed PMID: 23425138; PubMed Central PMCID: PMC3605030.

8: Salokhe SG, Deshpande SG, Mukherjee SN. Evaluation of the insect growth regulator Lufenuron (Match®) for control of Aedes aegypti by simulated field trials. Parasitol Res. 2012 Sep;111(3):1325-9. doi: 10.1007/s00436-012-2968-9. Epub 2012 May 26. PubMed PMID: 22638920.

9: Chang CL, Geib S, Cho IK, Li QX, Stanley D. Dietary lufenuron reduces egg hatch and influences protein expression in the fruit fly Bactrocera latifrons (Hendel). Arch Insect Biochem Physiol. 2014 Aug;86(4):193-208. doi: 10.1002/arch.21169. Epub 2014 Apr 21. PubMed PMID: 24753137.

10: Malhat F, Almaz M, Arief M, El-Din K, Fathy M. Residue, and dissipation dynamics of lufenuron in tomato fruit using QuEChERS methodology. Bull Environ Contam Toxicol. 2012 Nov;89(5):1037-9. doi: 10.1007/s00128-012-0823-4. Epub 2012 Sep 11. PubMed PMID: 22965335.

11: Rafaela Leão Soares P, Lucas Corrêa de Andrade A, Pinheiro Santos T, Caroline Barros Lucas da Silva S, Freitas da Silva J, Rodrigues Dos Santos A, Hugo Lima da Silva Souza E, Magliano da Cunha F, Wanderley Teixeira V, Sales Cadena MR, Bezerra de Sá F, Bezerra de Carvalho Júnior L, Gonçalves Cadena P. Acute and chronic toxicity of the benzoylurea pesticide, lufenuron, in the fish, Colossoma macropomum. Chemosphere. 2016 Oct;161:412-421. doi: 10.1016/j.chemosphere.2016.07.033. Epub 2016 Jul 21. PubMed PMID: 27448754.

12: Brock TC, Bas DA, Belgers JD, Bibbe L, Boerwinkel MC, Crum SJ, Diepens NJ, Kraak MH, Vonk JA, Roessink I. Effects of sediment-spiked lufenuron on benthic macroinvertebrates in outdoor microcosms and single-species toxicity tests. Aquat Toxicol. 2016 Aug;177:464-75. doi: 10.1016/j.aquatox.2016.06.021. Epub 2016 Jun 27. PubMed PMID: 27414482.

13: Likas DT, Tsiropoulos NG. Fate of three insect growth regulators (IGR) insecticides (flufenoxuron, lufenuron and tebufenozide) in grapes following field application and through the wine-making process. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Feb;28(2):189-97. doi: 10.1080/19440049.2010.542184. PubMed PMID: 21318916.

14: Haverty MI, Tabuchi RL, Vargo EL, Cox DL, Nelson LJ, Lewis VR. Response of Reticulitermes Hesperus (Isoptera: Rhinotermitidae) colonies to baiting with lufenuron in northern California. J Econ Entomol. 2010 Jun;103(3):770-80. PubMed PMID: 20568623.

15: Mancianti F, Dabizzi S, Nardoni S. A lufenuron pre-treatment may enhance the effects of enilconazole or griseofulvin in feline dermatophytosis? J Feline Med Surg. 2009 Feb;11(2):91-5. DOI: 10.1016/j.jfms.2008.05.006. Epub 2008 Aug 5. PubMed PMID: 18684653.

16: Hanafi A, Garau VL, Caboni P, Sarais G, Cabras P. Minor crops for export: a case study of boscalid, pyraclostrobin, lufenuron and lambda-cyhalothrin residue levels on green beans and spring onions in Egypt. J Environ Sci Health B. 2010 Aug;45(6):493-500. doi: 10.1080/03601234.2010.493466. PubMed PMID: 20574869.

17: Wilson TG, Cryan JR. Lufenuron, a chitin-synthesis inhibitor, interrupts the development of Drosophila melanogaster. J Exp Zool. 1997 May 1;278(1):37-44. PubMed PMID: 9136145.

18: Meola RW, Dean SR, Meola SM, Sittertz-Bhatkar H, Schenker R. Effect of lufenuron on the chorionic and cuticular structure of unhatched larval Ctenocephalides felis (Siphonaptera: Pulicidae). J Med Entomol. 1999 Jan;36(1):92-100. PubMed PMID: 10071499.

19: Correia AA, Wanderley-Teixeira V, Teixeira AA, Oliveira JV, Gonçalves GG, Cavalcanti MG, Brayner FA, Alves LC. Microscopic analysis of Spodoptera frugiperda (Lepidoptera: Noctuidae) embryonic development before and after treatment with azadirachtin, lufenuron, and deltamethrin. J Econ Entomol. 2013 Apr;106(2):747-55. PubMed PMID: 23786063.

20: Bowman DD, Legg W, Stansfield DG. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuriasis vulpis infections in dogs. Vet Ther. 2002 Fall;3(3):286-9. PubMed PMID: 12447836.